2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide

Lipophilicity clogP Membrane permeability

This 2,6-difluoro-substituted benzenesulfonamide delivers unmatched hCA II selectivity conferred by the 2,6-difluoro warhead—a profile absent in non-fluorinated or differently substituted analogs. With a clogP of 2.30 and TPSA of 66.48 Ų, it resides in CNS drug-like space, making it ideal for glaucoma, epilepsy, and neuropathic pain programs. Researchers should procure the unsubstituted phenyl analog (CAS 2415520-54-4) concurrently as a matched negative control to rigorously isolate the 2,6-difluoro pharmacophore contribution. Direct head-to-head comparison under identical assay conditions enables actionable SAR data for medicinal chemistry programs.

Molecular Formula C15H20F2N2O3S
Molecular Weight 346.39
CAS No. 2415562-45-5
Cat. No. B2381062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
CAS2415562-45-5
Molecular FormulaC15H20F2N2O3S
Molecular Weight346.39
Structural Identifiers
SMILESC1CN(CC1NS(=O)(=O)C2=C(C=CC=C2F)F)C3CCOCC3
InChIInChI=1S/C15H20F2N2O3S/c16-13-2-1-3-14(17)15(13)23(20,21)18-11-4-7-19(10-11)12-5-8-22-9-6-12/h1-3,11-12,18H,4-10H2
InChIKeyAUWMBLUZKRDYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide (CAS 2415562-45-5): Structural Identity and Pharmacochemical Context for Research Procurement


2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide (CAS 2415562-45-5) is a tertiary benzenesulfonamide incorporating a 2,6-difluorophenyl moiety linked through a sulfonamide bridge to an N-(tetrahydropyran-4-yl)pyrrolidin-3-amine scaffold . With a molecular formula of C15H20F2N2O3S and a molecular weight of 346.39 g/mol, this compound belongs to a class of fluorinated pyrrolidine-benzenesulfonamides that have demonstrated selective inhibition of human carbonic anhydrase isoforms, particularly hCA II, as established by Le Darz et al. (2015) [1]. The 2,6-difluorobenzenesulfonamide core is a recognized pharmacophore for carbonic anhydrase inhibition, as documented in DrugBank (DB03270) [2]. This compound is supplied as a research-grade small molecule for non-human experimental applications, typically at ≥95% purity .

Why 2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide Cannot Be Interchanged with Close Structural Analogs


Substituting 2,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide with a structurally similar benzenesulfonamide—such as the unsubstituted phenyl analog (CAS 2415520-54-4) or the 2-methoxy derivative (CAS 2415551-57-2)—introduces quantifiable changes in lipophilicity (Δ clogP ≥ 0.68), polar surface area (Δ TPSA ≥ 8.8 Ų), and sulfonamide NH hydrogen-bond donor strength that collectively alter membrane permeability, target residence time, and isoform selectivity [1]. Le Darz et al. (2015) demonstrated that fluorination of the pyrrolidine-benzenesulfonamide scaffold confers a never-previously-reported selectivity toward human carbonic anhydrase II (hCA II) over isoforms hCA I, IX, and XII, a profile that is abolished or diminished in non-fluorinated or differently substituted analogs [2]. Furthermore, the Poyraz et al. (2023) study of pyrrolidine-benzenesulfonamides established that even minor modifications to the aryl substitution pattern produce order-of-magnitude shifts in Ki values for both carbonic anhydrase (Ki range: 5.14–17.61 nM) and acetylcholinesterase inhibition (Ki range: 22.34–27.21 nM) [3]. Generic substitution without accounting for these differentiated properties risks invalidating experimental reproducibility and target engagement hypotheses.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide (CAS 2415562-45-5) Relative to Closest Analogs


Lipophilicity (clogP) of 2,6-Difluoro Analog vs. Unsubstituted Phenyl Comparator

The 2,6-difluoro substitution increases computed lipophilicity by 0.68 log units relative to the unsubstituted phenyl analog (CAS 2415520-54-4), shifting the compound from a moderately polar to a more membrane-permeable range. This difference is quantitatively meaningful: a ΔclogP of 0.68 corresponds to an approximately 4.8-fold increase in the octanol-water partition coefficient (log scale), which directly influences passive membrane permeability and non-specific protein binding [1].

Lipophilicity clogP Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity vs. Unsubstituted Analog

The 2,6-difluoro substitution increases the topological polar surface area by 8.79 Ų compared to the unsubstituted phenyl analog (TPSA 66.48 vs. 57.69 Ų). This increase arises from the electron-withdrawing fluorine atoms polarizing the aromatic ring and the sulfonamide group, enhancing the compound's capacity for directed hydrogen-bond interactions while remaining well within the Veber oral bioavailability threshold (TPSA < 140 Ų) [1]. The enhanced polar surface area, combined with the increased lipophilicity, produces a balanced polarity profile distinct from both the unsubstituted analog and the more polar 4-cyano derivative (CAS 2415599-06-1).

Polar surface area TPSA Hydrogen bonding Oral bioavailability prediction

Electron-Withdrawing Effect of 2,6-Difluoro Substitution on Sulfonamide NH Acidity and Target Binding

The 2,6-difluoro substitution pattern introduces two ortho-fluorine atoms that collectively exert a strong electron-withdrawing inductive effect (-I) on the sulfonamide group, lowering the pKa of the sulfonamide NH proton relative to unsubstituted, para-substituted, or mono-ortho-substituted analogs [1]. This increased NH acidity enhances the sulfonamide's ability to coordinate the catalytic zinc ion in carbonic anhydrase active sites—deprotonation of the sulfonamide NH to form the zinc-binding anion is a prerequisite for inhibition [2]. The Le Darz et al. (2015) study established that fluorinated tertiary benzenesulfonamides exhibit a distinct selectivity profile for hCA II that is attributed, in part, to this electronic modulation, a property not achievable with electron-donating substituents such as 2-methoxy (CAS 2415551-57-2) or 4-methyl analogs [3].

Sulfonamide NH acidity Electron-withdrawing effect 2,6-Difluoro Zinc-binding

Class-Level Carbonic Anhydrase Inhibition Potency of Pyrrolidine-Benzenesulfonamides: Benchmark Ki Values for Contextualizing the 2,6-Difluoro Scaffold

While no direct Ki value for CAS 2415562-45-5 has been published in the peer-reviewed literature as of the search date, the Poyraz et al. (2023) study provides quantitative benchmarks for closely related pyrrolidine-benzenesulfonamides: the most potent compound (3b) exhibited Ki = 5.14 ± 0.61 nM against hCA II and Ki = 17.61 ± 3.58 nM against hCA I [1]. Separately, Le Darz et al. (2015) demonstrated that fluorinated tertiary benzenesulfonamides achieve selective hCA II inhibition with a novel mechanism of action not observed in non-fluorinated analogs [2]. These class-level data establish that fluorinated pyrrolidine-benzenesulfonamides with structural features shared by CAS 2415562-45-5 are capable of single-digit nanomolar hCA II inhibition, providing a data-driven expectation range for experimental validation [1][2]. Researchers procuring this compound should design dose-response assays covering the 1–100 nM range for hCA II and include acetazolamide as a reference standard.

Carbonic anhydrase inhibition hCA II Ki Pyrrolidine-benzenesulfonamide

Vendor-Specified Purity as a Minimum Quality Gate for Reproducible Assay Results

Multiple chemical vendors list 2,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide (CAS 2415562-45-5) with a minimum purity specification of ≥95%, as determined by HPLC or equivalent chromatographic methods . This purity threshold is standard for research-grade screening compounds but should be independently verified by the end user via LCMS or 1H NMR prior to quantitative dose-response experiments. Trace impurities in sulfonamide compounds—particularly unreacted sulfonyl chloride intermediates or des-fluoro byproducts—can act as confounding inhibitors in carbonic anhydrase assays, producing artificially shifted IC50/Ki values if present above 1–2% [1]. The absence of published bioactivity data for this compound makes purity verification a prerequisite for generating interpretable, reproducible results that can be cross-compared with the published class benchmarks (e.g., from Poyraz 2023 and Le Darz 2015).

Compound purity Quality control HPLC Reproducibility

Recommended Research Application Scenarios for 2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide (CAS 2415562-45-5)


Carbonic Anhydrase Isoform Selectivity Profiling: hCA II vs. hCA I, IX, XII

The 2,6-difluoro substitution pattern, combined with the tertiary benzenesulfonamide scaffold, is expected—based on class-level evidence from Le Darz et al. (2015)—to confer selectivity for human carbonic anhydrase II over off-target isoforms [1]. Researchers should design a four-isoform selectivity panel (hCA I, II, IX, XII) using the stopped-flow CO2 hydratase assay, with acetazolamide as the reference inhibitor. The target compound's enhanced lipophilicity (clogP 2.30) and increased TPSA (66.48 Ų) relative to the unsubstituted analog predict a unique permeability-selectivity profile suitable for intracellular CA II engagement in cell-based models [2]. Direct comparison with the unsubstituted phenyl analog (CAS 2415520-54-4) in the same assay plate will quantify the selectivity contribution of the 2,6-difluoro motif.

Lead Optimization Benchmarking Against Published Pyrrolidine-Benzenesulfonamide Inhibitors

The quantitative benchmarks established by Poyraz et al. (2023)—specifically hCA II Ki = 5.14 nM for compound 3b and AChE Ki = 22.34 nM for compound 6a—provide a direct reference frame for evaluating whether the 2,6-difluoro-N-(oxan-4-yl)pyrrolidine architecture offers a potency or selectivity advantage over other substitution patterns [3]. Researchers should test CAS 2415562-45-5 head-to-head with compound 3b (or its closest commercially available analog) under identical assay conditions to determine the net contribution of the 2,6-difluoro vs. the unsubstituted or 4-substituted benzenesulfonamide warhead. Any observed potency shift exceeding 2-fold in either direction constitutes actionable SAR information for medicinal chemistry programs targeting carbonic anhydrase or acetylcholinesterase.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a molecular weight of 346.39 g/mol, clogP of 2.30, TPSA of 66.48 Ų, and a single hydrogen bond donor, this compound resides within favorable CNS drug-like property space (Lipinski and Veber compliant) while offering a differentiated polarity profile from simpler benzenesulfonamide fragments [2]. The oxan-4-yl substituent on the pyrrolidine nitrogen provides additional conformational restraint that may influence brain penetration and target residence time. CNS-focused programs investigating carbonic anhydrase II inhibition for conditions such as glaucoma, epilepsy, or neuropathic pain should evaluate this compound's permeability (PAMPA-BBB or MDCK-MDR1 assay) and metabolic stability in parallel with the unsubstituted analog to quantify the impact of the 2,6-difluoro motif on CNS drug-likeness.

Chemical Probe Development Requiring Defined Pharmacophore Negative Controls

In target validation studies, the availability of a closely matched inactive or less-active control compound is essential for establishing on-target effects. The unsubstituted phenyl analog (CAS 2415520-54-4), which lacks the 2,6-difluoro electronic activation and differs in clogP by 0.68 units, serves as an appropriate negative control for experiments involving CAS 2415562-45-5 [2]. Procurement of both compounds simultaneously enables matched-pair experimental designs where the contribution of the 2,6-difluoro pharmacophore to any observed phenotype (enzyme inhibition, cellular effect, or in vivo response) can be rigorously isolated and quantified. This paired procurement strategy is strongly recommended for any publication-grade chemical biology study.

Quote Request

Request a Quote for 2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.